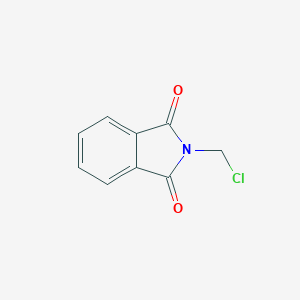

N,1-dimetiltetrazol-5-amina

Descripción general

Descripción

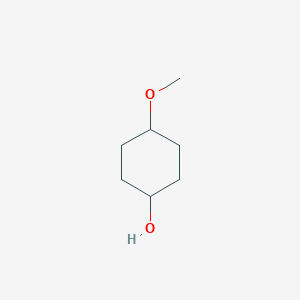

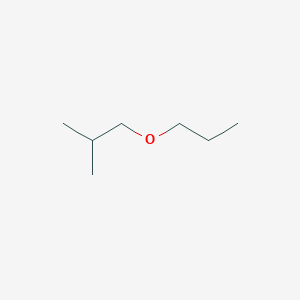

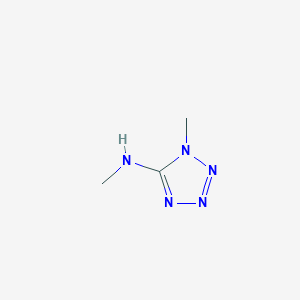

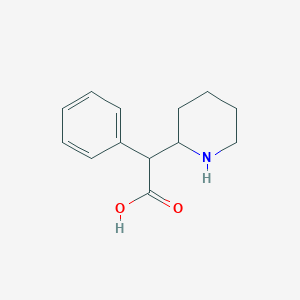

1-Methyl-5-methylaminotetrazole is a useful research compound. Its molecular formula is C3H7N5 and its molecular weight is 113.12 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Methyl-5-methylaminotetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Methyl-5-methylaminotetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-methylaminotetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química Click

N,1-dimetiltetrazol-5-amina: desempeña un papel significativo en la química click, que es una clase de reacciones de moléculas pequeñas biocompatibles que se utilizan comúnmente en la bioconjugación, lo que permite a los investigadores unir moléculas de forma rápida y fiable . El grupo tetrazol es particularmente útil para las reacciones bioortogonales, que no interfieren con los procesos biológicos naturales, lo que lo hace valioso para experimentos in vivo donde la especificidad y el control son cruciales .

Química Medicinal

En química medicinal, 1-Metil-5-metilaminotetrazol se utiliza para la síntesis de diversos productos farmacéuticos. Sus derivados se exploran por su potencial como agentes terapéuticos debido a su similitud estructural con moléculas biológicamente activas. El anillo tetrazol imita al grupo carboxilato, que es esencial para la actividad biológica de muchos fármacos .

Química Agrícola

METIL-(1-METIL-1H-TETRAZOL-5-IL)-AMINA: encuentra aplicaciones en la química agrícola como un bloque de construcción para la síntesis de herbicidas. Sus derivados se han descrito en la literatura de patentes por su uso en el control de plantas dañinas, particularmente en áreas de cultivos transgénicos que son tolerantes a ciertos herbicidas .

Ciencia de Materiales

La capacidad del compuesto para formar compuestos metálicos estables y complejos moleculares debido a su densidad electrónica lo convierte en un candidato para crear nuevos materiales con propiedades únicas. Estos materiales se pueden utilizar en diversas aplicaciones, incluida la electrónica y la catálisis .

Química Analítica

En química analítica, la porción tetrazol se puede utilizar como un cromóforo o fluoróforo para la detección de iones metálicos u otros analitos. Sus fuertes propiedades atractoras de electrones lo convierten en un componente útil en el diseño de sensores y ensayos .

Ciencia Ambiental

Los derivados de This compound se pueden emplear en la ciencia ambiental para la remediación de contaminantes. Su capacidad para quelar metales se puede aprovechar para eliminar iones metálicos tóxicos del agua y el suelo, ayudando en los esfuerzos de limpieza ambiental .

Investigación de Fotoestabilidad

La investigación sobre la fotoestabilidad de los derivados de tetrazol, incluido 1-Metil-5-metilaminotetrazol, es significativa para comprender su comportamiento bajo la exposición a la luz. Esto es crucial para el desarrollo de materiales sensibles a la luz y para aplicaciones en fotoquímica .

Estudios de Tautomería

El estudio de la tautomería en compuestos como 1-Metil-5-metilaminotetrazol es importante para comprender su comportamiento químico y su reactividad. El conocimiento de las formas tautoméricas puede influir en el diseño de fármacos y otras moléculas funcionales, ya que diferentes tautómeros pueden tener actividades biológicas muy diferentes .

Propiedades

IUPAC Name |

N,1-dimethyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-4-3-5-6-7-8(3)2/h1-2H3,(H,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRRQXJRKCVETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169367 | |

| Record name | 1-Methyl-5-methylaminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17267-51-5 | |

| Record name | 1-Methyl-5-methylaminotetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017267515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-methylaminotetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-5-methylaminotetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1-dimethyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,1-dimethyltetrazol-5-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2H7KR6KRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural characteristic of 1-methyl-5-methylaminotetrazole in solution?

A1: 1-Methyl-5-methylaminotetrazole exhibits tautomerism, meaning it can exist in different forms in solution. While initially believed to exist as the iminotetrazoline form, research using proton nuclear magnetic resonance (H NMR) spectroscopy demonstrated that it primarily exists in the amino-form in deuterated dimethyl sulfoxide ((CD3)2SO) solution. [] This finding highlights the importance of careful solvent selection and purity in NMR studies to avoid misinterpreting results.

Q2: How does the solvent environment influence the tautomeric equilibrium of 1-methyl-5-methylaminotetrazole?

A2: The choice of solvent can significantly impact the tautomeric equilibrium of 1-methyl-5-methylaminotetrazole. Studies show that adding water to a solution of 1-methyl-5-methylaminotetrazole in deuterated dimethyl sulfoxide shifts the equilibrium further in favor of the amino form. [] This observation suggests that hydrogen bonding interactions between the compound and the solvent molecules play a crucial role in stabilizing specific tautomeric forms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)